Oxymorphone 4-nitrophenylhydrazone
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Overview
Description
Preparation Methods
The synthesis of Oxypnph involves the reaction of oxymorphone with p-nitrophenylhydrazine. This reaction typically occurs under acidic conditions, facilitating the formation of the hydrazone bond. The reaction can be summarized as follows:
Synthetic Route: Oxymorphone is reacted with p-nitrophenylhydrazine in the presence of an acid catalyst.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, at a temperature range of 25-50°C.
Industrial Production: Industrial production methods for Oxypnph would likely involve large-scale batch reactors with precise control over temperature and pH to ensure high yield and purity of the product.
Chemical Reactions Analysis
Oxypnph undergoes several types of chemical reactions, including:
Oxidation: Oxypnph can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Reduction: Reduction of Oxypnph can lead to the formation of the corresponding amine derivative.
Substitution: The nitro group in Oxypnph can undergo substitution reactions, particularly nucleophilic aromatic substitution, to form different derivatives.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylhydrazones.
Scientific Research Applications
Oxypnph has been extensively studied for its applications in various fields:
Chemistry: In chemistry, Oxypnph is used as a reagent for studying hydrazone formation and its reactivity.
Biology: In biological research, Oxypnph is used to study the binding properties of opioid receptors and their pharmacological effects.
Medicine: Medically, Oxypnph has been investigated for its analgesic properties and potential use as a pain management drug.
Mechanism of Action
The mechanism of action of Oxypnph involves its binding to opioid receptors in the brain. It primarily targets the mu1 and mu2 opioid receptors, leading to prolonged inhibition of radiolabeled opioid binding. This binding results in analgesic effects by modulating pain perception pathways in the central nervous system. The prolonged action of Oxypnph is attributed to its persistent receptor occupation, even after extensive washing .
Comparison with Similar Compounds
Oxypnph is compared with other similar compounds such as oxymorphone, oxymorphonazine, and other phenylhydrazone derivatives:
Oxymorphone: Oxymorphone is a potent opioid analgesic, but Oxypnph has a longer duration of action due to its persistent receptor binding.
Oxymorphonazine: Oxymorphonazine also produces prolonged analgesia, but Oxypnph is more effective in maintaining receptor occupation.
Other Phenylhydrazone Derivatives: Similar compounds include various phenylhydrazone derivatives of oxymorphone, which differ in their potency and duration of action.
Oxypnph stands out due to its unique ability to maintain prolonged receptor binding, making it a valuable compound for pain management research.
Properties
CAS No. |
101365-17-7 |
---|---|
Molecular Formula |
C23H24N4O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1 |
InChI Key |
DPKGAKCNOIPMOW-QINNMFRESA-N |
Isomeric SMILES |
CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O |
SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
Canonical SMILES |
CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O |
Synonyms |
oxymorphone 4-nitrophenylhydrazone OxyPNPH |
Origin of Product |
United States |
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